BenchChemオンラインストアへようこそ!

N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

c-Src kinase inhibition NIH3T3/c-Src527F cells SYF/c-Src527F cells

Procure N-(2,6-Difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide as a dedicated SAR probe to interrogate the pharmacological impact of 2,6-difluoro substitution combined with a thioether-linked 4-methylbenzyl group on the thiazole core. This compound enables head-to-head comparison with published unsubstituted and 4-fluorobenzyl analogs (GI50 1.34–2.30 μM) to de-risk compound selection. Pair it with the 4-fluorobenzyl matched molecular pair to experimentally determine the F→CH3 substitution effect on logD7.4, solubility, and permeability.

Molecular Formula C20H18F2N2OS2
Molecular Weight 404.49
CAS No. 941985-03-1
Cat. No. B2598343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
CAS941985-03-1
Molecular FormulaC20H18F2N2OS2
Molecular Weight404.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
InChIInChI=1S/C20H18F2N2OS2/c1-13-5-7-14(8-6-13)11-26-20-24-15(12-27-20)9-19(25)23-10-16-17(21)3-2-4-18(16)22/h2-8,12H,9-11H2,1H3,(H,23,25)
InChIKeySNJPLDVQORFITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 941985-03-1): Structural Properties & Procurement Context


N-(2,6-Difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 941985-03-1) is a synthetic, small-molecule thiazole derivative featuring a 2,6-difluorobenzyl acetamide side chain and a 4-methylbenzylthio substituent at the thiazole 2-position. Its design incorporates key pharmacophoric elements present in broader classes of Src kinase inhibitors, particularly the N-benzyl-substituted acetamide motif [1]. This compound is not a stand-alone drug candidate, but rather a specialized analog that has been designed within structure–activity relationship (SAR) programs aimed at optimizing kinase inhibition and anticancer cellular potency through deliberate modification of both the benzyl and thiazole domains. Its unique substitution pattern distinguishes it from unsubstituted N-benzyl and monohalogenated analogs, making it a relevant candidate for procurement when investigating the pharmacological impact of dual 2,6-difluoro substitution combined with a thioether-linked 4-methylbenzyl group.

Why N-(2,6-Difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide Cannot Be Replaced by Generic Thiazole Acetamide Analogs


Close structural analogs within the N-benzyl thiazolyl acetamide family exhibit drastically different Src kinase inhibitory and antiproliferative profiles, demonstrating that generic substitution is not feasible. For instance, in a directly comparable series, the simple unsubstituted N-benzyl derivative demonstrated c-Src GI50 values of 1.34–2.30 μM in engineered cell lines, whereas the 4-fluorobenzyl analog achieved only 64–71% growth inhibition in breast and leukemia cells at a high 50 μM concentration [1]. The introduction of a 2,6-difluorobenzyl group combined with a 4-methylbenzylthio moiety on the thiazole ring constitutes a significant structural departure from these reference compounds. The electron-withdrawing and steric effects of the dual fluorine substitution, coupled with the thioether linkage, are known to critically modulate kinase binding pocket interactions, cellular permeability, and metabolic stability [1]. Consequently, any attempt to interchange this compound with a less substituted or differently substituted analog without empirical validation risks selecting a molecule with irreproducible target engagement, altered selectivity, and divergent cellular activity.

Quantitative Differentiation Evidence for N-(2,6-Difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide Against Its Closest Analogs


Head-to-Head c-Src Kinase Inhibition Potency Comparison Against Unsubstituted N-Benzyl Analog

The unsubstituted N-benzyl reference analog (compound 8a) in the thiazolyl acetamide chemotype inhibited c-Src kinase with GI50 values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. Directly comparable, independently verified quantitative data for N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide in the same assay system have not been published in the public domain. This absence of head-to-head data represents the primary evidence gap for this compound. Any potency claim must be considered unsubstantiated until such data are generated.

c-Src kinase inhibition NIH3T3/c-Src527F cells SYF/c-Src527F cells

Antiproliferative Activity in Cancer Cell Lines: Cross-Study Comparison Against 4-Fluorobenzyl Analog

The 4-fluorobenzylthiazolyl derivative (compound 8b) exhibited 64–71% inhibition of cell proliferation in BT-20 breast carcinoma and CCRF-CEM leukemia cells at a single high concentration of 50 μM [1]. No quantitative antiproliferative data (IC50, GI50, or % inhibition at defined concentrations) for N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have been reported in HT-29, BT-20, or CCRF-CEM cell lines. The structural divergence—2,6-difluoro substitution plus a thioether-linked 4-methylbenzyl group versus a 4-fluoro substituent alone—precludes extrapolation from 8b's activity profile.

Anticancer activity HT-29 colon carcinoma BT-20 breast carcinoma CCRF-CEM leukemia

Structural Differentiation: 2,6-Difluorobenzyl vs. Unsubstituted Benzyl and 4-Fluorobenzyl Analogs

N-(2,6-Difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide differs from the two most extensively characterized analogs—unsubstituted N-benzyl (8a) and 4-fluorobenzyl (8b)—by the presence of two ortho-fluorine atoms on the benzyl ring plus a thioether-linked 4-methylbenzyl group on the thiazole. In the broader kinase inhibitor literature, 2,6-difluorobenzyl substitution has been associated with enhanced target binding through conformational restriction, increased metabolic stability via blockade of benzylic oxidation, and improved hydrogen-bonding capacity of the acetamide carbonyl [1][2]. These structural features are absent in both 8a and 8b, suggesting potential differentiated pharmacology that can only be confirmed through empirical testing.

Medicinal chemistry SAR 2,6-difluorobenzyl pharmacophore Electron-withdrawing group effect

Target Selectivity Landscape: Absence of Published Kinase Profiling Data

No kinase selectivity panel data, competitive binding assay results (e.g., Kd, IC50), or cellular target engagement measurements (e.g., CETSA, NanoBRET) have been published for N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide. In contrast, the lead compound KX2-391 (KX-01) from the same general chemotype has been extensively characterized as a selective Src substrate binding site inhibitor with documented selectivity against a panel of kinases [1]. The complete absence of selectivity data for this specific compound means that any claim of kinase selectivity, polypharmacology, or off-target risk is unsubstantiated.

Kinase selectivity Src family kinases Off-target profiling

Physicochemical and Drug-Likeness Comparison Against Closest Analog N-(2,6-Difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Direct physicochemical comparison can be made with the structurally closest commercially listed analog, N-(2,6-difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide (molecular formula C19H15F3N2OS2, MW 408.46). The target compound (C20H18F2N2OS2, MW 404.49) replaces the 4-fluorobenzylthio group with a 4-methylbenzylthio group, reducing total fluorine content from three atoms to two while increasing carbon count and slightly lowering molecular weight. This substitution is predicted to increase lipophilicity (clogP) by approximately 0.5–0.8 log units based on the replacement of fluorine with methyl, which may enhance membrane permeability but could also increase metabolic clearance [1][2]. No experimentally measured logP, logD, aqueous solubility, or PAMPA permeability data have been published for either compound, rendering these predictions unvalidated.

Lipophilicity Molecular weight Drug-likeness parameters

Synthetic Accessibility and Procurement Purity Benchmarking

N-(2,6-Difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is typically synthesized via multi-step convergent routes involving 2-mercaptothiazole alkylation followed by amide coupling. Commercially available batches from research chemical suppliers list purity at approximately 95% (HPLC), with molecular identity confirmed by 1H NMR and LCMS [1]. However, no comparative purity benchmarking against analogs, no stability-indicating assay data, and no certified reference standard documentation have been published. The closely related analog N-(2,6-difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is listed at 95% purity as well, providing no differentiation on quality metrics. Procurement decisions based on chemical quality therefore cannot discriminate between these analogs using currently available public data.

Chemical synthesis Purity analysis HPLC QC benchmarking

Recommended Procurement Scenarios for N-(2,6-Difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide Based on Available Evidence


SAR Probe in Src Kinase Inhibitor Lead Optimization Programs

Given the well-documented activity of unsubstituted and 4-fluorobenzyl N-benzyl thiazolyl acetamide analogs as Src kinase inhibitors [1], this compound can serve as a dedicated SAR probe to interrogate the pharmacological consequence of introducing both 2,6-difluoro substitution on the benzyl ring and a 4-methylbenzylthio group on the thiazole core. Medicinal chemistry teams should generate de novo c-Src GI50 data in NIH3T3/c-Src527F and SYF/c-Src527F cell lines to enable direct comparison with the published values for compound 8a (GI50 1.34–2.30 μM).

Physicochemical Property Comparator in Matched Molecular Pair Analysis

This compound forms a near-perfect matched molecular pair with N-(2,6-difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, differing only in the replacement of a 4-fluorophenyl group with a 4-methylphenyl group at the thioether position. Procurement of both compounds enables experimental determination of the impact of this single-atom substitution (F → CH3) on lipophilicity (logD7.4), aqueous solubility, microsomal stability, and cellular permeability, providing valuable data for multiparameter optimization in drug discovery [1][2].

Anticancer Cell Line Panel Screening to Establish Differential Activity

Although the 4-fluorobenzyl analog 8b achieved 64–71% growth inhibition at 50 μM in BT-20 and CCRF-CEM cells, no corresponding data exist for the target compound [1]. Procurement for systematic antiproliferative screening in HT-29 (colon), BT-20 (breast), and CCRF-CEM (leukemia) cell lines would generate the first quantitative dataset defining this compound's cancer cell activity profile relative to established analogs, enabling evidence-based decisions on further development.

Kinase Selectivity Profiling Against Src Family and Off-Target Kinases

The complete absence of kinase selectivity data for this compound [1] represents both a critical knowledge gap and a focused research opportunity. Procurement for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) would define its selectivity fingerprint relative to the parent chemotype KX2-391, directly addressing whether the 2,6-difluorobenzyl and 4-methylbenzylthio modifications enhance or compromise kinase selectivity.

Quote Request

Request a Quote for N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.